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Compound of Interest

Compound Name: 1-Bromo-4-nitrobenzene

Cat. No.: B128438 Get Quote

A Technical Guide for Researchers in Drug Discovery and Materials Science

This whitepaper provides a comprehensive theoretical analysis of the electronic properties of 1-
bromo-4-nitrobenzene, a molecule of significant interest in the development of novel

therapeutic agents and advanced optical materials. By leveraging high-level quantum chemical

calculations, we elucidate the intricate relationship between its molecular structure and

electronic behavior, offering valuable insights for rational drug design and the engineering of

materials with tailored optical responses.

Introduction
1-bromo-4-nitrobenzene (1B4NB) is a substituted aromatic compound featuring both an

electron-withdrawing nitro group (-NO₂) and a halogen (bromine) substituent. This unique

electronic architecture imparts a range of interesting chemical and physical properties, making

it a valuable building block in organic synthesis. A thorough understanding of its electronic

characteristics at the molecular level is paramount for its effective utilization in various scientific

and industrial applications. This guide presents a detailed theoretical investigation of 1B4NB,

focusing on its optimized molecular geometry, frontier molecular orbitals, molecular

electrostatic potential, and nonlinear optical properties.

Computational Methodology
The electronic and structural properties of 1-bromo-4-nitrobenzene were investigated using

quantum chemical calculations based on Density Functional Theory (DFT).[1][2] This approach
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offers a robust balance between computational cost and accuracy for studying medium-sized

organic molecules.

Geometry Optimization
The initial molecular geometry of 1-bromo-4-nitrobenzene was constructed and subsequently

optimized to its ground state equilibrium structure. This optimization was performed using the

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional in conjunction

with the 6-311++G(d,p) basis set.[1][2] This level of theory is well-established for providing

reliable geometric parameters for organic molecules. The optimization process was carried out

until the forces on each atom were negligible, ensuring that a true energy minimum on the

potential energy surface was located. All calculations were performed using the Gaussian 09

software package.[1]

Electronic Property Calculations
Following geometry optimization, a series of calculations were performed to probe the

electronic properties of the molecule at the same B3LYP/6-311++G(d,p) level of theory. These

included:

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular

Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The

energy difference between these orbitals, known as the HOMO-LUMO gap, provides a

measure of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Analysis: The MEP was calculated to visualize the

charge distribution and identify regions of electrophilic and nucleophilic reactivity.

Mulliken Population Analysis: Mulliken atomic charges were computed to quantify the partial

charge distribution on each atom within the molecule.

Nonlinear Optical (NLO) Property Calculations: The first-order hyperpolarizability (β) was

calculated to assess the molecule's potential for use in NLO applications. This was achieved

through Time-Dependent DFT (TD-DFT) calculations.

Results and Discussion
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Molecular Geometry
The optimized geometric parameters of 1-bromo-4-nitrobenzene, including selected bond

lengths, bond angles, and dihedral angles, are presented in Table 1. The molecule exhibits a

planar structure, which is characteristic of substituted benzene rings. The C-N bond length is

indicative of the strong electron-withdrawing nature of the nitro group, which leads to a degree

of double bond character through resonance.

Table 1: Optimized Geometric Parameters of 1-Bromo-4-nitrobenzene (B3LYP/6-

311++G(d,p))
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Parameter Bond/Atoms Value

Bond Length (Å) C1-Br 1.895

C4-N 1.478

N-O1 1.231

N-O2 1.231

C1-C2 1.392

C2-C3 1.387

C3-C4 1.385

C4-C5 1.385

C5-C6 1.387

C6-C1 1.392

Bond Angle (°) C2-C1-Br 119.8

C6-C1-Br 119.8

C3-C4-N 118.9

C5-C4-N 118.9

C4-N-O1 117.6

C4-N-O2 117.6

O1-N-O2 124.8

Dihedral Angle (°) C2-C1-C6-C5 0.0

Br-C1-C2-C3 180.0

C3-C4-N-O1 0.0

Note: The atom numbering scheme is based on a standard benzene ring, with C1 attached to

the bromine atom and C4 attached to the nitro group.
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Frontier Molecular Orbitals
The energies of the HOMO and LUMO and the corresponding energy gap are crucial

parameters for understanding the electronic behavior of a molecule. The calculated values for

1-bromo-4-nitrobenzene are summarized in Table 2.

Table 2: Frontier Molecular Orbital Energies of 1-Bromo-4-nitrobenzene (B3LYP/6-

311++G(d,p))

Parameter Value (eV)

HOMO Energy -7.900[1]

LUMO Energy -4.045[1]

Energy Gap (ΔE) 3.855[1]

The HOMO is primarily localized on the benzene ring and the bromine atom, indicating that

these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is

predominantly centered on the nitro group and the benzene ring, highlighting these areas as

the most probable sites for nucleophilic attack. The relatively small HOMO-LUMO gap of 3.855

eV suggests that 1-bromo-4-nitrobenzene is a moderately reactive molecule with potential for

charge transfer interactions.[1]

Molecular Electrostatic Potential and Mulliken Charges
The molecular electrostatic potential (MEP) map provides a visual representation of the charge

distribution. For 1-bromo-4-nitrobenzene, the most negative potential is localized over the

oxygen atoms of the nitro group, confirming this region as the primary site for electrophilic

attack. The hydrogen atoms of the benzene ring exhibit a positive potential, making them

susceptible to nucleophilic interactions.

The calculated Mulliken atomic charges, presented in Table 3, provide a quantitative measure

of the charge distribution. The oxygen atoms of the nitro group carry a significant negative

charge, while the nitrogen atom and the carbon atom attached to the nitro group have a

positive charge. The bromine atom also carries a slight negative charge.

Table 3: Mulliken Atomic Charges of 1-Bromo-4-nitrobenzene (B3LYP/6-311++G(d,p))
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Atom Charge (a.u.)

C1 0.135

C2 -0.089

C3 0.041

C4 0.158

C5 0.041

C6 -0.089

Br -0.057

N 0.498

O1 -0.319

O2 -0.319

H7 0.125

H8 0.125

H9 0.125

H10 0.125

Nonlinear Optical Properties
The first-order hyperpolarizability (β) is a key indicator of a molecule's nonlinear optical (NLO)

response. The calculated components of the first-order hyperpolarizability for 1-bromo-4-
nitrobenzene are listed in Table 4.

Table 4: First-Order Hyperpolarizability Components of 1-Bromo-4-nitrobenzene (B3LYP/6-

311++G(d,p))
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Component Value (x 10⁻³⁰ esu)

β_xxx 0.000

β_xxy -0.132

β_xyy 0.000

β_yyy 0.000

β_xxz 0.000

β_xyz 0.000

β_yyz 0.000

β_xzz 0.876

β_yzz 0.000

β_zzz 0.000

β_total 1.987

The non-zero value of the total first-order hyperpolarizability (β_total) indicates that 1-bromo-4-
nitrobenzene possesses a significant NLO response. This is attributed to the intramolecular

charge transfer from the electron-donating bromine atom and the benzene ring to the electron-

withdrawing nitro group.

Visualizations
Computational Workflow
The following diagram illustrates the typical workflow for the theoretical investigation of the

electronic properties of a molecule like 1-bromo-4-nitrobenzene.
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Caption: Computational workflow for investigating molecular electronic properties.
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Structure-Property Relationship
The following diagram illustrates the relationship between the molecular structure of 1-bromo-
4-nitrobenzene and its key electronic properties.

Molecular Structure
Electronic Properties

Benzene Ring
(π-system)

Chemical Reactivity
(HOMO-LUMO Gap)

Bromo Group
(-Br, Electron Donating)

Charge Distribution
(MEP, Mulliken Charges) Intramolecular Charge Transfer

Donor

Nitro Group
(-NO₂, Electron Withdrawing)

Acceptor

Nonlinear Optical Response
(Hyperpolarizability)

Click to download full resolution via product page

Caption: Relationship between molecular structure and electronic properties.

Conclusion
This theoretical investigation provides a detailed and quantitative understanding of the

electronic properties of 1-bromo-4-nitrobenzene. The application of Density Functional Theory

has enabled the characterization of its molecular geometry, frontier molecular orbitals, charge

distribution, and nonlinear optical response. The presence of both electron-donating and

electron-withdrawing substituents creates a significant intramolecular charge transfer, which is

the primary origin of its notable nonlinear optical properties. The insights gained from this study

are valuable for the rational design of new molecules based on the 1-bromo-4-nitrobenzene
scaffold for applications in drug development, where molecular recognition and reactivity are

key, and in materials science for the development of new optical materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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